1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an isobenzofuran and a piperidinone ring, with a methoxyacetyl group attached to the piperidinone ring. The compound’s unique structure and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the isobenzofuran ring: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the piperidinone ring: The piperidinone ring can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the carbonyl carbon of the isobenzofuran ring.
Spiro linkage formation: The spiro linkage is formed by a cyclization reaction, where the two rings are connected through a single atom.
Methoxyacetyl group attachment: The methoxyacetyl group can be introduced through an acylation reaction, where a methoxyacetyl chloride reacts with the piperidinone ring under basic conditions.
Industrial Production Methods
Industrial production of 1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1’-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:
Methoxyacetylfentanyl: A synthetic opioid with a similar methoxyacetyl group but different core structure.
Carfentanil: Another synthetic opioid with a piperidine ring but different substituents.
Piperidine derivatives: Various piperidine-containing compounds with different functional groups and biological activities.
Properties
IUPAC Name |
1'-(2-methoxyacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-10-13(17)16-8-6-15(7-9-16)12-5-3-2-4-11(12)14(18)20-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCZVRRFHWULRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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